molecular formula C6H11N3O B12831236 2-((2-methyl-1H-imidazol-4-yl)amino)ethanol

2-((2-methyl-1H-imidazol-4-yl)amino)ethanol

Cat. No.: B12831236
M. Wt: 141.17 g/mol
InChI Key: MAQDBIDLYUZHEC-UHFFFAOYSA-N
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Description

2-((2-methyl-1H-imidazol-4-yl)amino)ethanol is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-methyl-1H-imidazol-4-yl)amino)ethanol typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions under controlled conditions. The use of catalysts such as nickel or other transition metals can enhance the yield and selectivity of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-((2-methyl-1H-imidazol-4-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

2-((2-methyl-1H-imidazol-4-yl)amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-methyl-1H-imidazol-4-yl)amino)ethanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. The aminoethanol side chain can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-methyl-1H-imidazol-4-yl)amino)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl group and the aminoethanol side chain allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2-[(2-methyl-1H-imidazol-5-yl)amino]ethanol

InChI

InChI=1S/C6H11N3O/c1-5-8-4-6(9-5)7-2-3-10/h4,7,10H,2-3H2,1H3,(H,8,9)

InChI Key

MAQDBIDLYUZHEC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1)NCCO

Origin of Product

United States

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